molecular formula C7H15NO2 B12924256 Carbamic acid, dimethyl-, butyl ester CAS No. 7304-97-4

Carbamic acid, dimethyl-, butyl ester

Cat. No.: B12924256
CAS No.: 7304-97-4
M. Wt: 145.20 g/mol
InChI Key: MZWPUQMAMJFJPQ-UHFFFAOYSA-N
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Description

Butyl dimethylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and intermediates in organic synthesis. Butyl dimethylcarbamate, in particular, is known for its role in the synthesis of other chemical compounds and its use as a reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl dimethylcarbamate can be synthesized through the reaction of butylamine with dimethyl carbonate. This reaction typically occurs under mild conditions and in the presence of a suitable catalyst. The general reaction is as follows:

Butylamine+Dimethyl CarbonateButyl Dimethylcarbamate+Methanol\text{Butylamine} + \text{Dimethyl Carbonate} \rightarrow \text{Butyl Dimethylcarbamate} + \text{Methanol} Butylamine+Dimethyl Carbonate→Butyl Dimethylcarbamate+Methanol

The reaction is environmentally friendly as it avoids the use of toxic reagents like phosgene . Catalysts such as iron-chrome (Fe-Cr) are often used to enhance the reaction efficiency and selectivity .

Industrial Production Methods

In industrial settings, the production of butyl dimethylcarbamate involves continuous flow systems where the reactants are passed over solid catalysts. This method ensures high yields and selectivity while minimizing the production of hazardous by-products . The reaction conditions typically involve temperatures around 150°C and the use of catalysts like Fe₂O₃/SiO₂ or Fe₂O₃/CoO/NiO/SiO₂ .

Chemical Reactions Analysis

Types of Reactions

Butyl dimethylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted carbamates.

    Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form butylamine and dimethyl carbonate.

    Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols, can react with butyl dimethylcarbamate to form new carbamate derivatives.

    Acids and Bases: Used in hydrolysis reactions to break down the compound into its constituent parts.

Major Products Formed

    Substituted Carbamates: Formed through substitution reactions.

    Butylamine and Dimethyl Carbonate: Formed through hydrolysis reactions.

Scientific Research Applications

Butyl dimethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl dimethylcarbamate involves its interaction with nucleophiles. The carbamate group can react with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity . This property makes it useful as an enzyme inhibitor in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl Carbamate
  • Ethyl Carbamate
  • Propyl Carbamate
  • Tert-Butyl Carbamate

Uniqueness

Butyl dimethylcarbamate is unique due to its specific alkyl chain length, which influences its reactivity and selectivity in chemical reactions. Compared to other carbamates, it offers a balance between reactivity and stability, making it suitable for various applications in organic synthesis and industrial processes .

Biological Activity

Carbamic acid, dimethyl-, butyl ester, commonly known as carbendazim, is a carbamate compound with significant biological activity. This article explores its biological effects, metabolic pathways, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₇H₁₅N₁O₂
  • Molar Mass : 143.21 g/mol
  • IUPAC Name : Dimethyl butylcarbamate

This compound is primarily used as a fungicide in agricultural practices due to its ability to inhibit fungal growth.

Carbendazim acts by inhibiting the polymerization of tubulin, which is essential for cell division in fungi. This disruption leads to the inhibition of mitosis and ultimately results in cell death. The compound has shown effectiveness against a variety of fungal pathogens, making it a valuable agent in crop protection.

Metabolism and Toxicity

The metabolic pathways of carbendazim have been extensively studied. Following administration, it undergoes various biotransformations:

  • Primary Metabolites : The main urinary metabolite identified in studies is 5-hydroxycarbendazim (5-HBC), which is formed through hydroxylation.
  • Toxicological Profile : Animal studies indicate low acute toxicity with an LD50 greater than 2000 mg/kg bw for oral exposure. However, sub-lethal effects include histopathological changes in reproductive organs and liver enzyme alterations at higher doses .

Agricultural Applications

  • Fungal Infections in Crops : In a study involving wheat crops infected with Fusarium species, carbendazim demonstrated significant antifungal activity, reducing infection rates by up to 70% when applied at concentrations of 1000 mg/L .
  • Toxicity Assessment in Non-target Species : Research evaluating the impact of carbendazim on non-target organisms revealed that while it effectively controls fungal pathogens, it also poses risks to aquatic life at elevated concentrations. Chronic exposure studies indicated reproductive toxicity in certain fish species .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity and safety profile of carbendazim:

Study FocusFindingsReference
Metabolic PathwaysIdentified primary metabolites (5-HBC) and their formation mechanisms
Toxicity StudiesLow acute toxicity; chronic exposure linked to reproductive toxicity
Efficacy Against FungiSignificant reduction in fungal infections in agricultural settings
Non-target Organism ImpactRisks to aquatic life observed; requires careful management

Properties

CAS No.

7304-97-4

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

butyl N,N-dimethylcarbamate

InChI

InChI=1S/C7H15NO2/c1-4-5-6-10-7(9)8(2)3/h4-6H2,1-3H3

InChI Key

MZWPUQMAMJFJPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N(C)C

Origin of Product

United States

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